N-(2-Methoxy-5-nitrophenyl)acetamide
CAS No.: 33721-54-9
Cat. No.: VC21319565
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33721-54-9 |
---|---|
Molecular Formula | C9H10N2O4 |
Molecular Weight | 210.19 g/mol |
IUPAC Name | N-(2-methoxy-5-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12) |
Standard InChI Key | LNEITKYWXMCTLP-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Introduction
Chemical Identity and Basic Properties
N-(2-Methoxy-5-nitrophenyl)acetamide is characterized by specific chemical identifiers that facilitate its recognition and classification in chemical databases and research literature.
Chemical Identifiers
The compound's fundamental identifiers include:
Parameter | Value |
---|---|
Chemical Name | N-(2-Methoxy-5-nitrophenyl)acetamide |
Molecular Formula | C₉H₁₀N₂O₄ |
Molecular Weight | 210.19 g/mol |
CAS Number | 33721-54-9 |
PubChem CID | 97239 |
InChIKey | LNEITKYWXMCTLP-UHFFFAOYSA-N |
Property | Value |
---|---|
Physical State | Solid at room temperature |
Density | 1.327 g/cm³ |
Boiling Point | 392.6°C at 760 mmHg |
Flash Point | 191.2°C |
Solubility | Soluble in organic solvents like ethanol and methanol |
These physical properties contribute to the compound's handling characteristics and application potential in various research and industrial contexts . The high boiling and flash points indicate thermal stability, an important consideration for synthesis and formulation processes.
Chemical Structure and Characteristics
The chemical structure of N-(2-Methoxy-5-nitrophenyl)acetamide is fundamental to understanding its reactivity and functions in chemical and biological systems.
Structural Features
N-(2-Methoxy-5-nitrophenyl)acetamide possesses a distinctive molecular architecture:
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A phenyl ring core structure
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An acetamide group (-NHCOCH₃) attached to the phenyl ring
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A methoxy group (-OCH₃) at the 2-position of the phenyl ring
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A nitro group (-NO₂) at the 5-position of the phenyl ring
This structural arrangement can be represented by the SMILES notation: CC(=O)NC1=C(C=CC(=C1)N+[O-])OC . The methoxy group enhances solubility while the nitro group contributes to its reactivity profile, particularly in reduction reactions.
Spectroscopic Properties
Spectroscopic data provides critical information for structure confirmation and purity analysis. Collision cross-section data, which is valuable for mass spectrometric analysis, has been predicted for various ionic forms of N-(2-Methoxy-5-nitrophenyl)acetamide:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 211.07134 | 142.0 |
[M+Na]⁺ | 233.05328 | 153.8 |
[M+NH₄]⁺ | 228.09788 | 148.9 |
[M+K]⁺ | 249.02722 | 151.8 |
[M-H]⁻ | 209.05678 | 144.7 |
[M+Na-2H]⁻ | 231.03873 | 147.4 |
[M]⁺ | 210.06351 | 144.1 |
[M]⁻ | 210.06461 | 144.1 |
Synthesis Methods
Multiple synthetic routes have been established for N-(2-Methoxy-5-nitrophenyl)acetamide, each with specific advantages depending on the available starting materials and desired purity.
Acetylation of 2-Methoxy-5-nitroaniline
The most direct and commonly employed method involves the acetylation of 2-methoxy-5-nitroaniline:
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2-Methoxy-5-nitroaniline is dissolved in a suitable solvent (typically ethanol or methanol)
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An acetylating agent (acetic anhydride or acetyl chloride) is added to the solution
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The mixture is heated at a controlled temperature (typically 70°C) for approximately 1 hour
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The product is isolated through precipitation, filtration, and recrystallization
This method typically yields N-(2-Methoxy-5-nitrophenyl)acetamide with high purity when optimized reaction conditions are employed.
Multi-step Synthesis from 2,4-Dinitrochlorobenzene
A more complex but well-documented synthesis pathway begins with 2,4-dinitrochlorobenzene as the starting material:
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Methoxylation: 2,4-Dinitrochlorobenzene undergoes nucleophilic aromatic substitution with methanol in the presence of a phase transfer catalyst (PEG-4000)
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Selective Reduction: The resulting 2,4-dinitroanisole is selectively reduced using sodium disulfide to produce 2-amino-4-nitroanisole
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Acylation: The amino group is acetylated using acetic acid and acetic anhydride to yield N-(2-methoxy-5-nitrophenyl)acetamide
Reaction Step | Conditions | Molar Ratio | Temperature | Time |
---|---|---|---|---|
Methoxylation | PEG-4000 catalyst | 1:1.1:12:0.00025 (substrate:NaOH:CH₃OH:PEG-4000) | 60°C | 0.5 h |
Selective Reduction | Sodium disulfide | 1:1.3:10 (substrate:Na₂S₂:CH₃OH) | 60°C | 0.5 h |
Acylation | Acetic acid and anhydride | 1:3.5:1.5 (substrate:acetic acid:acetic anhydride) | 70°C | 1 h |
The mechanistic aspects of these reactions have been thoroughly investigated, with particular attention to the selective reduction step, which is critical for achieving high purity in the final product .
Biological Activity and Applications
N-(2-Methoxy-5-nitrophenyl)acetamide exhibits several notable biological activities that suggest potential applications in pharmaceutical research and development.
Antimicrobial Properties
Research indicates that N-(2-Methoxy-5-nitrophenyl)acetamide and structurally similar compounds demonstrate antimicrobial activity against various pathogens. This activity is likely attributed to:
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The presence of the nitro group, which can undergo reduction in biological systems to form reactive intermediates
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The ability to interfere with microbial cell membranes or metabolic pathways
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Potential interactions with specific bacterial enzymes or proteins
While similar compounds with different substitution patterns show varying degrees of antimicrobial efficacy, N-(2-Methoxy-5-nitrophenyl)acetamide has shown promising activity that warrants further investigation in antimicrobial drug development.
Pharmaceutical Precursor
The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications:
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The acetamide group can undergo hydrolysis to reveal an amino functionality for further derivatization
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The nitro group can be reduced to an amino group, opening pathways to diverse nitrogen-containing heterocycles
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The methoxy group provides a handle for further functionalization through demethylation and subsequent reactions
These transformation possibilities make N-(2-Methoxy-5-nitrophenyl)acetamide a versatile building block in medicinal chemistry and pharmaceutical development.
Chemical Reactivity
Understanding the reactivity profile of N-(2-Methoxy-5-nitrophenyl)acetamide is essential for its application in synthetic chemistry and for predicting its behavior in biological systems.
Functional Group Reactivity
The compound features multiple reactive functional groups that can participate in various chemical transformations:
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Nitro Group: Can undergo reduction to form an amino group, typically using reducing agents such as sodium sulfide, zinc/acid, or catalytic hydrogenation
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Acetamide Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and acetic acid
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Methoxy Group: Can undergo demethylation with strong Lewis acids (such as BBr₃) or nucleophilic demethylation reagents
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Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, although the presence of the nitro group (deactivating) and methoxy group (activating) creates a complex electronic situation
These reactive sites enable diverse chemical modifications, making the compound valuable in organic synthesis.
Structure-Activity Relationships
When compared to structural analogs, specific relationships between structural features and biological activity emerge:
Compound | Position of Nitro Group | Relative Antimicrobial Activity |
---|---|---|
N-(2-Methoxy-5-nitrophenyl)acetamide | 5-position | Higher activity |
N-(2-Methoxy-6-nitrophenyl)acetamide | 6-position | Moderate activity |
N-(2-Methoxy-4-nitrophenyl)acetamide | 4-position | Lower activity |
This structure-activity relationship suggests that the position of the nitro group significantly influences the compound's antimicrobial efficacy, with the 5-position being optimal for activity. This information is valuable for guiding the design of more potent antimicrobial agents based on this structural scaffold.
Analytical Characterization
Reliable analytical methods for characterizing N-(2-Methoxy-5-nitrophenyl)acetamide are essential for ensuring identity, purity, and quality in research and development.
Spectroscopic Identification
Several spectroscopic techniques are employed for the identification and characterization of N-(2-Methoxy-5-nitrophenyl)acetamide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the compound's structure, particularly the positions of the methoxy, nitro, and acetamide groups
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Infrared (IR) Spectroscopy: Identifies key functional groups, including the carbonyl stretch of the acetamide group (typically around 1680 cm⁻¹), nitro group stretching vibrations, and methoxy C-O stretching
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Mass Spectrometry: Confirms molecular weight and provides fragmentation patterns characteristic of the compound's structure
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UV-Visible Spectroscopy: Exhibits absorption patterns related to the aromatic ring and conjugated systems involving the nitro group
These spectroscopic methods, when used in combination, provide comprehensive structural confirmation and purity assessment.
Chromatographic Analysis
Chromatographic techniques are valuable for purity determination and separation:
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High-Performance Liquid Chromatography (HPLC): Enables separation from related compounds and impurities, with typical detection at wavelengths where the compound shows strong absorption (often in the 254-280 nm range)
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Thin-Layer Chromatography (TLC): Provides a rapid assessment of purity and reaction progress during synthesis
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Gas Chromatography (GC): May be applicable for volatile derivatives or for analysis following derivatization
These methods are essential for quality control and for monitoring synthetic procedures during the preparation of N-(2-Methoxy-5-nitrophenyl)acetamide.
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